

A Technical Guide to the Chemical Properties and Applications of 2-Phenylethanol-d4

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Compound of Interest

Compound Name: 2-Phenylethanol-d4

Cat. No.: B564626

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Introduction

2-Phenylethanol-d4 is the deuterium-labeled isotopologue of 2-phenylethanol, an aromatic alcohol known for its pleasant floral scent.[1][2][3] Found naturally in a variety of plants and essential oils, 2-phenylethanol and its derivatives are widely used in the cosmetic, food, and pharmaceutical industries.[4][5] The deuterated form, **2-Phenylethanol-d4**, serves a critical role in research and development, particularly for its application as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1]

The incorporation of stable heavy isotopes like deuterium into drug molecules has become a significant tool in the drug development process.[1][2] Deuteration can alter the pharmacokinetic and metabolic profiles of pharmaceuticals, a phenomenon known as the kinetic isotope effect.[2] This guide provides an in-depth overview of the chemical properties, applications, relevant experimental protocols, and metabolic pathways associated with **2-Phenylethanol-d4**, tailored for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of **2-Phenylethanol-d4** are summarized below. The physical properties are largely based on its non-deuterated counterpart, 2-phenylethanol, as they are expected to be very similar.

| Property | Value | Source(s) |
|--------------------------------|--|-----------|
| IUPAC Name | 2-phenylethan-1,1,2,2-d4-ol | [2] |
| Synonyms | Phenylethyl alcohol-d4, Phenethyl alcohol-d4, Benzyl carbinol-d4 | [1] |
| CAS Number | 107473-33-6 | [1][6] |
| Molecular Formula | C ₈ H ₆ D ₄ O | [2] |
| Molecular Weight | 126.19 g/mol | [6] |
| Appearance | Colorless liquid | [1][2][3] |
| Odor | Pleasant floral, rose-like | [1][3][7] |
| Melting Point | -27 °C / -16.6 °F | [8][9] |
| Boiling Point | 219 - 221 °C / 426 - 430 °F | [8][10] |
| Density | ~1.02 g/mL at 20 °C | [9] |
| Solubility | Slightly soluble in water; miscible with most organic solvents. | [7] |
| Partition Coefficient (log P) | 1.4 | [6] |
| Topological Polar Surface Area | 20.2 Å ² | [6] |

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of **2-Phenylethanol-d4**. While specific datasets are proprietary, the expected spectral characteristics are as follows:

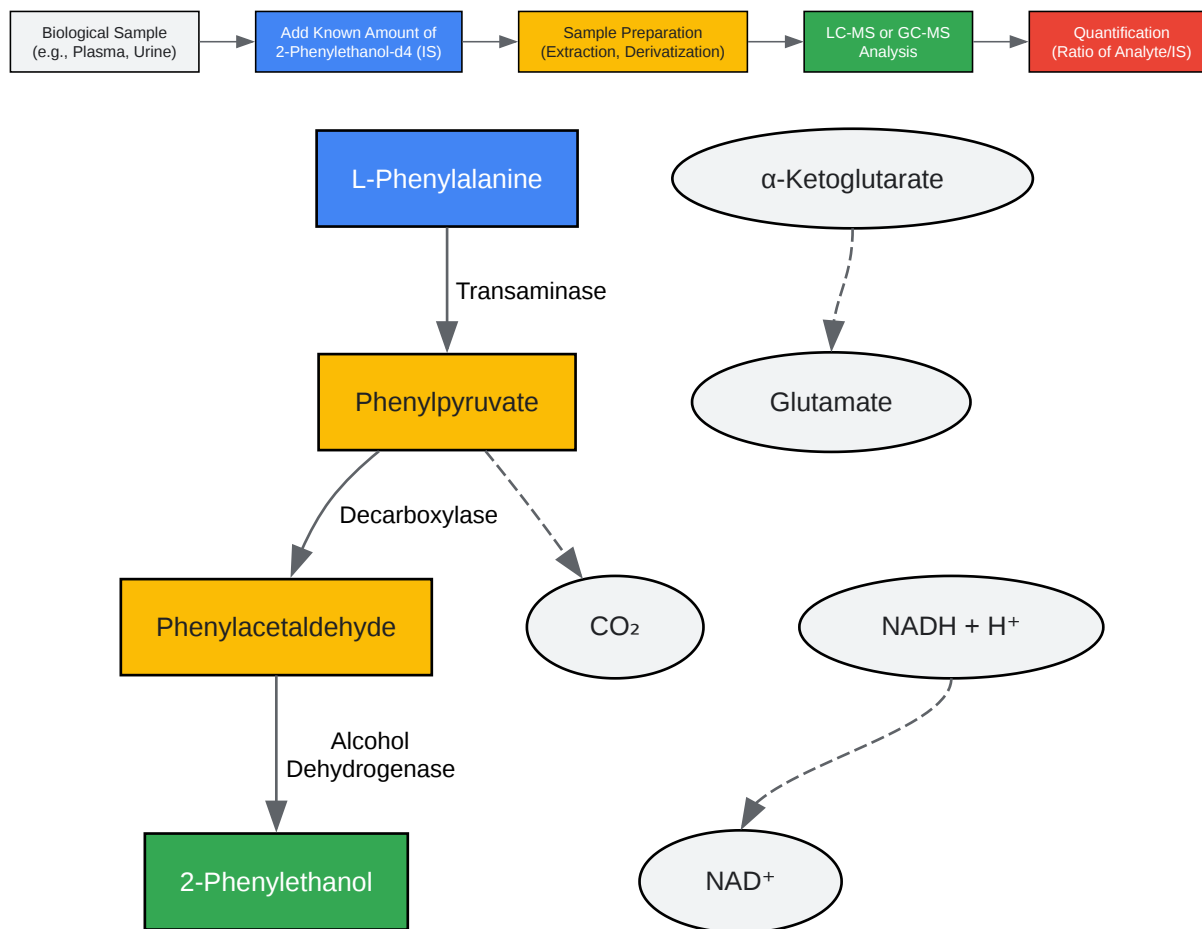
| Technique | Expected Characteristics |
|----------------------------|---|
| ^1H NMR | The proton signals corresponding to the ethyl group ($-\text{CH}_2-\text{CH}_2-$) in standard 2-phenylethanol will be absent due to the deuterium substitution at these four positions. Aromatic proton signals will remain. |
| ^{13}C NMR | Carbon signals for the deuterated positions (C1 and C2 of the ethyl group) will appear as multiplets (typically triplets) due to C-D coupling and will have a lower intensity compared to the non-deuterated analogue. |
| Mass Spectrometry (MS) | The molecular ion peak (M^+) will be observed at m/z 126, which is 4 mass units higher than that of the non-deuterated 2-phenylethanol (m/z 122). This mass shift is the basis for its use as an internal standard. |
| Infrared (IR) Spectroscopy | C-D stretching vibrations will appear at a lower frequency (approx. $2100\text{--}2250\text{ cm}^{-1}$) compared to the C-H stretching vibrations (approx. $2850\text{--}3000\text{ cm}^{-1}$) of the non-deuterated compound. |

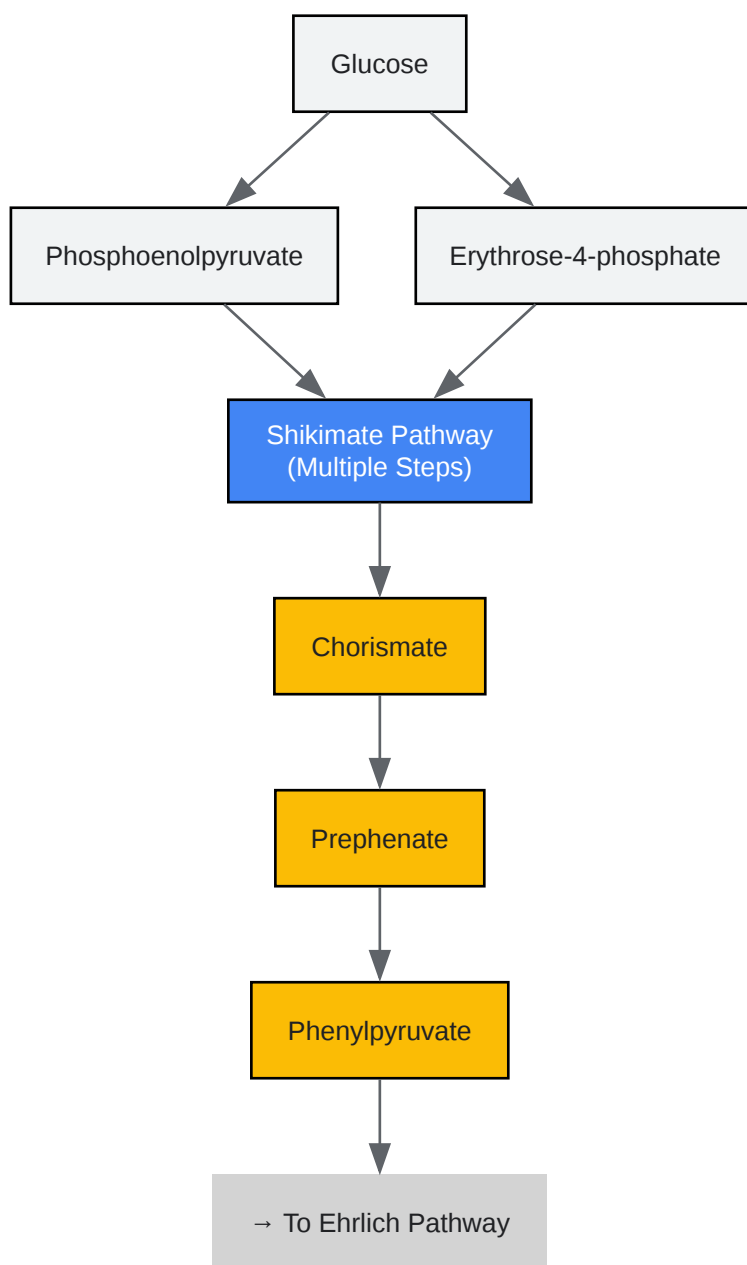
Applications in Research and Development

The primary utility of **2-Phenylethanol-d4** lies in its application as a stable isotope-labeled internal standard.

- Quantitative Analysis:** In analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), **2-Phenylethanol-d4** is used as an internal standard.^[1] It co-elutes with the non-deuterated analyte but is distinguished by its higher mass. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
- Pharmacokinetic and Metabolic Studies:** As a tracer, **2-Phenylethanol-d4** is invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of 2-phenylethanol or

structurally similar drugs.[1][2] The deuterium label allows researchers to track the compound and its metabolites in vivo.





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